N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the phenoxy group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Antileishmanial Activity
This compound has shown potent antileishmanial activity. In a study, it was found that a derivative of this compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound also exhibits antimalarial properties. It has been found to inhibit the growth of Plasmodium berghei, with certain derivatives showing up to 90.4% suppression .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound. These studies help in understanding the interaction of the compound with biological targets, which can be useful in drug design .
Herbicidal Activity
Derivatives of this compound have been synthesized and tested for their herbicidal activity. Certain derivatives have shown excellent inhibition effects on barnyard grass .
Optimization of Quinclorac
This compound has been used in the optimization of quinclorac, a herbicide. The introduction of different substituents on pyrazole provides a diversity of structures, enhancing the potency of quinclorac .
Synthesis of Heterocyclic Agrochemicals
Pyrazole-containing compounds like this one have played an important role in the development of heterocyclic agrochemicals. They enable multidirectional transformations and exhibit various biological activities, high selectivities, and low toxicities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-11(7-8-15-19)13-17-18-14(22-13)16-12(20)9-21-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOIRTPIWBKPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide |
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